molecular formula C9H17NO B6212452 {5-ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol CAS No. 2758004-35-0

{5-ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B6212452
CAS No.: 2758004-35-0
M. Wt: 155.2
InChI Key:
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Description

{5-ethyl-3-azabicyclo[311]heptan-1-yl}methanol is a bicyclic compound with a unique structure that includes an azabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a suitable bicyclic ketone to form the desired alcohol. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

{5-ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

{5-ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {5-ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    {5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol: This compound has a phenyl group instead of an ethyl group, which can lead to different chemical and biological properties.

    {2-azabicyclo[3.1.1]heptan-1-yl}methanol: This compound lacks the ethyl group, which can affect its reactivity and applications.

Uniqueness

{5-ethyl-3-azabicyclo[311]heptan-1-yl}methanol is unique due to its specific structure, which includes an ethyl group and an azabicycloheptane ring

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{5-ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol' involves the conversion of a cyclic amine to a primary alcohol through a reduction reaction.", "Starting Materials": [ "5-ethyl-3-azabicyclo[3.1.1]heptane", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Dissolve 5-ethyl-3-azabicyclo[3.1.1]heptane in methanol.", "Step 2: Add a small amount of hydrochloric acid to the solution to protonate the amine group.", "Step 3: Slowly add sodium borohydride to the solution while stirring to reduce the protonated amine group to a primary amine.", "Step 4: Add sodium hydroxide to the solution to neutralize the excess hydrochloric acid.", "Step 5: Heat the solution to reflux for several hours to convert the primary amine to a primary alcohol.", "Step 6: Cool the solution and filter the product to obtain '{5-ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol'." ] }

CAS No.

2758004-35-0

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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